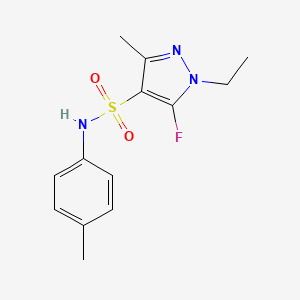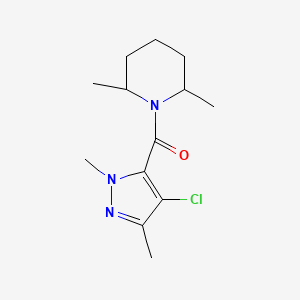
4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-(4-METHYLPIPERAZINO)PYRIMIDINE is a synthetic organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-(4-METHYLPIPERAZINO)PYRIMIDINE typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the 3,4-dimethylphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.
Addition of the 4-methylpiperazino group: This step typically involves nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-(4-METHYLPIPERAZINO)PYRIMIDINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-(4-METHYLPIPERAZINO)PYRIMIDINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-(4-METHYLPIPERAZINO)PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 4-(TRIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-(4-METHYLPIPERAZINO)PYRIMIDINE
- 4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-(4-ETHYLPIPERAZINO)PYRIMIDINE
- 4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-(4-METHYLPIPERIDINO)PYRIMIDINE
Uniqueness
The uniqueness of 4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-(4-METHYLPIPERAZINO)PYRIMIDINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, can enhance the compound’s metabolic stability and bioavailability, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C18H22F2N4 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(3,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C18H22F2N4/c1-12-4-5-14(10-13(12)2)15-11-16(17(19)20)22-18(21-15)24-8-6-23(3)7-9-24/h4-5,10-11,17H,6-9H2,1-3H3 |
InChI Key |
ZBALIARTBDDIRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NC(=N2)N3CCN(CC3)C)C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-({1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10917237.png)
![methyl 2-({[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B10917242.png)
![4-bromo-N'-[(E)-cyclohexylmethylidene]-1,3-dimethyl-1H-pyrazole-5-carbohydrazide](/img/structure/B10917244.png)

![[3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](morpholin-4-yl)methanone](/img/structure/B10917254.png)
amino}-1,3-thiazole-5-carboxylate](/img/structure/B10917273.png)
![3-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]sulfanyl}propanoic acid](/img/structure/B10917283.png)
![1-methyl-N,N'-bis[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazole-4,5-dicarboxamide](/img/structure/B10917291.png)
![3-Chloro-5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10917296.png)
![2-[(3-carbamoyl-1-ethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B10917303.png)
![4-Oxo-7-phenyl-1-(prop-2-en-1-yl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10917314.png)
![3-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10917322.png)
![7-(1,3-Benzodioxol-5-yl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10917323.png)
